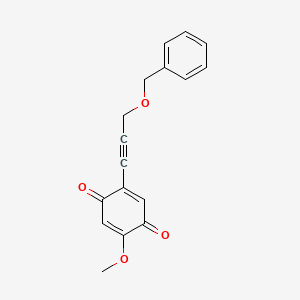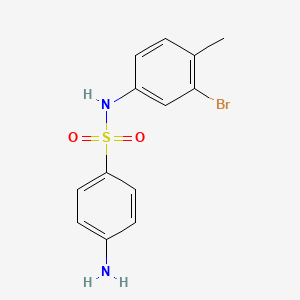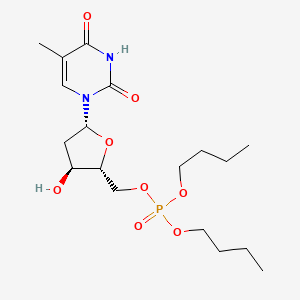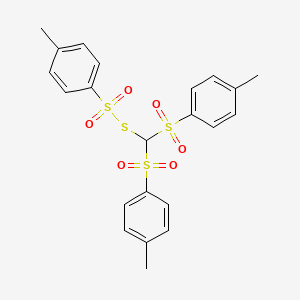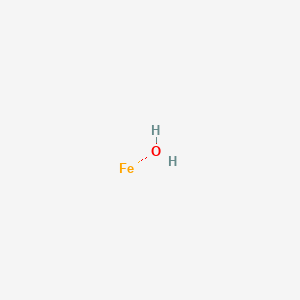
Iron monohydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron monohydroxide, with the chemical formula FeHO, is a compound consisting of iron, hydrogen, and oxygen. It is a less commonly discussed form of iron hydroxide compared to its more hydrated counterparts. This compound is significant in various chemical processes and has unique properties that make it useful in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron monohydroxide can be synthesized through several methods, including:
Precipitation Method: This involves the reaction of iron salts (such as iron(II) sulfate) with a base (like sodium hydroxide) under controlled pH conditions. The reaction typically occurs at room temperature and results in the formation of this compound precipitate.
Hydrothermal Synthesis: This method involves the reaction of iron salts with water at elevated temperatures and pressures. This process can yield highly crystalline forms of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the production of other iron compounds. The large-scale production typically involves the controlled oxidation of iron(II) salts in aqueous solutions, followed by precipitation and filtration to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form iron(III) hydroxide or iron oxides. This reaction is common in aqueous environments where oxygen is present.
Reduction: Under reducing conditions, this compound can be converted back to iron(II) compounds.
Substitution: It can participate in substitution reactions where the hydroxide ion is replaced by other anions, forming various iron salts.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can facilitate the oxidation of this compound.
Reducing Agents: Hydrogen gas, carbon monoxide, and other reducing agents can be used to reduce this compound.
Acids and Bases: Strong acids and bases can alter the pH and drive the substitution reactions.
Major Products Formed:
Iron(III) Hydroxide: Formed through oxidation.
Iron Oxides: Such as hematite and magnetite, formed under specific conditions.
Iron Salts: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Iron monohydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other iron compounds and as a catalyst in various chemical reactions.
Biology: this compound is studied for its role in biological systems, particularly in iron metabolism and storage.
Industry: It is used in water treatment processes, pigment production, and as a component in magnetic materials.
Wirkmechanismus
The mechanism by which iron monohydroxide exerts its effects depends on its interaction with other molecules and ions. In biological systems, it can participate in redox reactions, influencing cellular processes and metabolic pathways. Its molecular targets include enzymes and proteins involved in iron metabolism. In industrial applications, its catalytic properties are harnessed to accelerate chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Iron monohydroxide can be compared with other iron hydroxides and oxides:
Iron(III) Hydroxide (Fe(OH)3): More commonly encountered and used in various applications. It is more stable and less reactive than this compound.
Iron(II) Hydroxide (Fe(OH)2): Similar in composition but differs in oxidation state, leading to different chemical properties and reactivity.
Iron Oxides (Fe2O3, Fe3O4): These compounds are more stable and widely used in pigments, magnetic materials, and catalysis.
This compound’s uniqueness lies in its intermediate oxidation state and reactivity, making it a valuable compound for specific scientific and industrial applications.
Eigenschaften
CAS-Nummer |
12315-09-2 |
|---|---|
Molekularformel |
FeH2O |
Molekulargewicht |
73.86 g/mol |
IUPAC-Name |
iron;hydrate |
InChI |
InChI=1S/Fe.H2O/h;1H2 |
InChI-Schlüssel |
WKPSFPXMYGFAQW-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


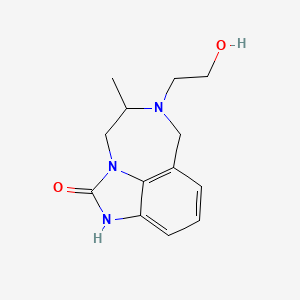

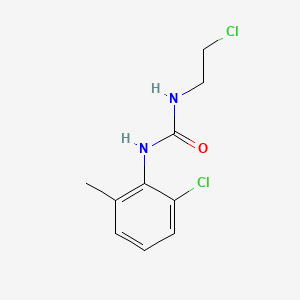

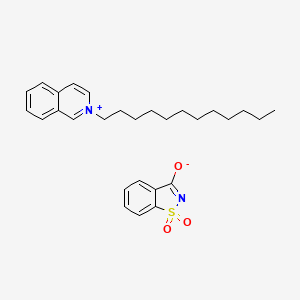


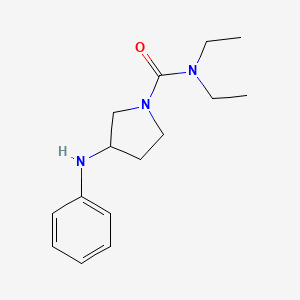
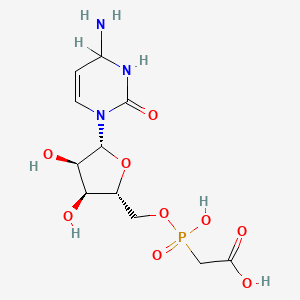
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797506.png)
